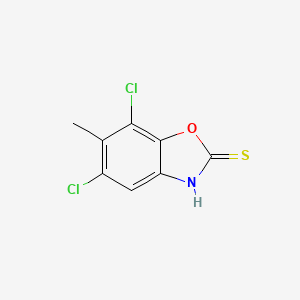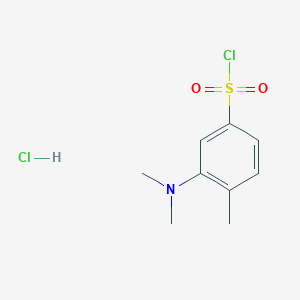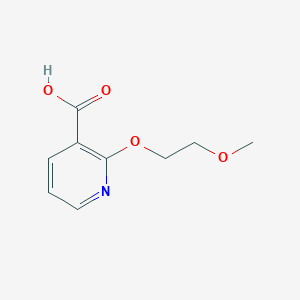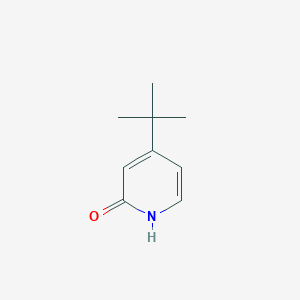![molecular formula C12H15NO5S B2466134 (3E)-3-{1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethylidene}-6-methyl-2H-pyran-2,4(3H)-dione CAS No. 1174906-29-6](/img/structure/B2466134.png)
(3E)-3-{1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethylidene}-6-methyl-2H-pyran-2,4(3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-3-{1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethylidene}-6-methyl-2H-pyran-2,4(3H)-dione is a useful research compound. Its molecular formula is C12H15NO5S and its molecular weight is 285.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Tautomeric Behavior and Structural Insights
The compound exhibits interesting tautomeric behavior, primarily existing as a keto-enamine tautomer in solid state, which has been evidenced through structural analyses. The unique resonance within the molecule, indicated by bond averaging between single and double bonds, suggests a planar structure, and the molecule demonstrates strong intramolecular hydrogen bonding (Xiao et al., 1993). This structural characteristic could have implications in molecular recognition and binding in various biological or synthetic applications.
Intramolecular Hydrogen Bonding and Molecular Structures
Further studies have delved into the intramolecular hydrogen bonding and molecular structures, revealing strong N–H⋯O intramolecular hydrogen bonds in macrocyclic ligands related to the compound. This attribute is essential in stabilizing the molecular structure and could be significant in the design of new pharmaceuticals or materials (Cindrić et al., 2005).
Synthesis and Characterization for Application in Coordination Chemistry
The synthesis and characterization of derivatives and complexes of this compound have been extensively studied, particularly focusing on its coordination chemistry. For instance, molybdenum(V) complexes involving this compound have been synthesized and analyzed through NMR and crystallographic studies. Such complexes hold potential in catalysis and as materials for electronic devices (Novak et al., 2004).
Potential in Antiallergic Applications
The compound and its derivatives have been explored for potential antiallergic applications. Compounds synthesized through the condensation of related structures showed potent antiallergic activity, indicating potential use in developing new therapeutic agents for allergies (Snader et al., 1979).
Applications in Photosystem II Inhibition
Derivatives of the compound have been found to be potent inhibitors of photosynthetic electron transport, indicating potential applications in studying photosynthesis mechanisms or developing herbicides (Yoneyama et al., 1990).
Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons and cardiac myocytes.
Mode of Action
The compound acts as an activator of the GIRK channels . It binds to these channels, causing them to open and allow potassium ions to flow into the cell. This influx of potassium ions hyperpolarizes the cell membrane, making it less likely for the cell to fire an action potential.
properties
IUPAC Name |
3-[N-(1,1-dioxothiolan-3-yl)-C-methylcarbonimidoyl]-4-hydroxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S/c1-7-5-10(14)11(12(15)18-7)8(2)13-9-3-4-19(16,17)6-9/h5,9,14H,3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTNHAIENAXPOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(=NC2CCS(=O)(=O)C2)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2466053.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2466056.png)



![N-[(2,5-dimethoxyphenyl)methyl]prop-2-enamide](/img/structure/B2466063.png)


![N-(2,3-dimethylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2466070.png)
![1-(3,4-Dichlorophenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2466071.png)
![3-(4-ethylphenyl)-1-((6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2466072.png)
![2-{(E)-[(2-bromo-4-methylphenyl)imino]methyl}-4-chlorophenol](/img/structure/B2466073.png)
![1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(benzo[c][1,2,5]thiadiazol-4-yl)azetidine-3-carboxamide](/img/structure/B2466074.png)